4-Bromo-2-hydroxybenzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4BrClO3S and a molecular weight of 271.52 g/mol . This compound is a derivative of benzene, featuring a bromine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 4-bromo-2-hydroxybenzenesulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
4-Bromo-2-hydroxybenzenesulfonic acid+SOCl2→4-Bromo-2-hydroxybenzene-1-sulfonyl chloride+SO2+HCl
The reaction mixture is typically heated under reflux for several hours, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding quinone derivative.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydroxybenzene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated hydrochloric acid.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Quinone Derivatives: Formed from the oxidation of the hydroxyl group.
Hydroxybenzene Derivatives: Formed from the reduction of the bromine atom.
Scientific Research Applications
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Medicine: Utilized in the development of drugs, particularly those targeting specific enzymes or receptors.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure but lacks the hydroxyl group.
2-Hydroxybenzenesulfonyl chloride: Similar structure but lacks the bromine atom.
4-Chloro-2-hydroxybenzenesulfonyl chloride: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness
4-Bromo-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both the bromine atom and the hydroxyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. The compound’s versatility makes it valuable in various fields of research and industry .
Properties
Molecular Formula |
C6H4BrClO3S |
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Molecular Weight |
271.52 g/mol |
IUPAC Name |
4-bromo-2-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H |
InChI Key |
FMRHTUZGJHSLAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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